molecular formula C3H3ClF2O B13192376 3-Chloro-1,1-difluoropropan-2-one

3-Chloro-1,1-difluoropropan-2-one

Cat. No.: B13192376
M. Wt: 128.50 g/mol
InChI Key: LJBBGZSQSZUWEV-UHFFFAOYSA-N
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Description

3-Chloro-1,1-difluoropropan-2-one: is an organic compound with the molecular formula C3H3ClF2O It is a halogenated ketone, characterized by the presence of chlorine and fluorine atoms attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,1-difluoropropan-2-one typically involves the halogenation of propanone derivatives. One common method is the reaction of 1,1-difluoropropan-2-one with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,1-difluoropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of substituted propanones with different functional groups.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

3-Chloro-1,1-difluoropropan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-1,1-difluoropropan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The specific pathways and targets depend on the context of its use and the nature of the biological system.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1,1-difluoropropan-2-one
  • 3-Chloro-1-(2,5-difluorophenyl)-1,1-difluoropropan-2-one

Uniqueness

3-Chloro-1,1-difluoropropan-2-one is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it may exhibit different reactivity profiles, making it suitable for specific applications in synthesis and research.

Properties

IUPAC Name

3-chloro-1,1-difluoropropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF2O/c4-1-2(7)3(5)6/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBBGZSQSZUWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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